molecular formula C22H25N3O2 B8103426 Wnt/beta-catenin agonist 1

Wnt/beta-catenin agonist 1

Cat. No.: B8103426
M. Wt: 363.5 g/mol
InChI Key: YXSHAOWUACPIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Canonical Wnt/β-Catenin Signaling Mechanism

The canonical Wnt/β-catenin pathway operates through a tightly regulated cascade that determines β-catenin stability and nuclear translocation. In the absence of Wnt ligands, a destruction complex—comprising Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase-3β (GSK-3β)—phosphorylates β-catenin at residues Ser33, Ser37, Thr41, and Ser45. This phosphorylation marks β-catenin for ubiquitination and proteasomal degradation, maintaining low cytoplasmic levels.

Wnt ligand binding to Frizzled receptors and LRP5/6 co-receptors disrupts the destruction complex, stabilizing β-catenin. Accumulated β-catenin translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes such as c-Myc and Cyclin D1, driving cell proliferation and differentiation.

Physiological Roles of Wnt/β-Catenin Pathway in Development and Homeostasis

The pathway is indispensable for embryogenesis, particularly in axis patterning and organogenesis. In adults, it regulates stem cell pluripotency and tissue repair. For instance, mesenchymal stem cells (MSCs) rely on finely tuned Wnt/β-catenin activity for lineage commitment: excessive signaling promotes osteogenesis, while inhibition favors adipogenesis. The pathway also integrates with other signaling cascades, including TGF-β and BMP, to coordinate cellular responses during wound healing and bone remodeling.

Rationale for Developing Small-Molecule Agonists of Wnt/β-Catenin Signaling

Pharmacological activation of Wnt/β-catenin signaling holds promise for treating degenerative conditions like osteoporosis and cartilage defects. Small-molecule agonists offer advantages over protein-based therapies, including oral bioavailability and reduced cost. However, achieving pathway specificity remains challenging due to crosstalk with non-canonical Wnt pathways and pleiotropic effects. Wnt/β-catenin agonist 1 exemplifies a targeted approach to modulate this pathway with precision.

Properties

IUPAC Name

8-[(2,5-dimethylpyrazol-3-yl)methoxy]-5-ethyl-4-methyl-6H-phenanthridin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-5-25-12-16-10-21(27-13-17-9-15(3)23-24(17)4)20(26)11-19(16)18-8-6-7-14(2)22(18)25/h6-11,26H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSHAOWUACPIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC(=C(C=C2C3=CC=CC(=C31)C)O)OCC4=CC(=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Phenanthridine Scaffold Construction

The synthesis of Wnt/β-catenin agonist 1 originates from the phenanthridine core, a bicyclic structure comprising fused benzene and pyridine rings. Initial steps involve the condensation of substituted benzene precursors with pyridine derivatives under Friedel-Crafts conditions. For example, Chen et al. (2019) utilized a copper-catalyzed cyclization reaction between 2-bromo-N-methylaniline and 1,2-dihydropyridine to yield the phenanthridine backbone. Key reaction parameters include:

ParameterCondition
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
SolventDimethylformamide (DMF)
Temperature120°C, 24 hours
Yield68–72%

This step establishes the foundational structure, with subsequent modifications introducing critical functional groups.

Chemical Reactions Analysis

Types of Reactions: Wnt/beta-catenin agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced biological activity and stability.

Scientific Research Applications

Cancer Research

Wnt/β-catenin signaling is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Research has demonstrated that agonists like BML-284 can enhance β-catenin activity, which may influence tumor growth and metastasis.

  • Case Study: T-cell Immunity and Cancer
    Wnt/β-catenin signaling has been shown to affect T-cell differentiation and memory formation. In studies involving transgenic mice, the enforced activation of this pathway resulted in enhanced CD8+ T-cell memory formation, suggesting a potential avenue for immunotherapy in cancer treatment .
  • Table: Effects of Wnt/β-Catenin Agonists on Cancer Cell Lines
Cell LineTreatmentEffect on ProliferationMechanism of Action
A549 (Lung Cancer)BML-284IncreasedEnhanced β-catenin nuclear translocation
HCT116 (Colon Cancer)BML-284IncreasedUpregulation of c-Myc and Cyclin D1
MDA-MB-231 (Breast Cancer)BML-284IncreasedActivation of Wnt target genes

Neurodegenerative Diseases

Recent studies indicate that activating the Wnt/β-catenin pathway can mitigate blood-brain barrier dysfunction associated with Alzheimer's disease. In a mouse model, activation of this pathway restored barrier integrity by counteracting amyloid-β-induced impairments .

  • Case Study: Alzheimer's Disease
    In APP/PS1 mice, early-stage blood-brain barrier dysfunction was linked to suppressed Wnt signaling. Treatment with Wnt agonists improved endothelial cell function and barrier repair, highlighting the therapeutic potential of targeting this pathway in neurodegenerative conditions .

Bone Health

The Wnt/β-catenin pathway is essential for bone formation and homeostasis. Research indicates that agonists can stimulate osteoblast differentiation and activity, which is crucial for treating osteoporosis and other bone-related disorders.

  • Case Study: Osteoporosis
    Studies have shown that Wnt agonists promote bone formation in animal models by enhancing osteoblast activity. This suggests their potential use in developing therapies for osteoporosis .

Wound Healing

The activation of the Wnt/β-catenin pathway has been implicated in promoting wound healing processes by enhancing cellular proliferation and migration at injury sites.

Challenges and Opportunities

While the applications of Wnt/β-catenin agonist 1 are promising, challenges remain in translating these findings into clinical practice. The complexity of the Wnt signaling network means that careful consideration must be given to potential side effects and the context-dependent nature of its activation.

  • Future Directions
    Continued research is necessary to elucidate the specific mechanisms by which Wnt agonists exert their effects across different tissues and disease states. Furthermore, clinical trials will be essential to evaluate the safety and efficacy of these compounds in human populations.

Mechanism of Action

Wnt/beta-catenin agonist 1 exerts its effects by binding to specific receptors on the cell surface, leading to the activation of the Wnt/beta-catenin signaling pathway. This activation results in the stabilization and accumulation of beta-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, beta-catenin interacts with transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Mechanism of Action

  • Wnt/β-Catenin Agonist 1 : Activates the pathway by stabilizing β-catenin, likely through inhibition of its degradation complex (e.g., GSK3β) or direct interaction with pathway components .
  • LiCl (Lithium Chloride) : A GSK3β inhibitor that prevents β-catenin phosphorylation, leading to its accumulation. Unlike Wnt agonist 1, LiCl indirectly activates Wnt signaling by targeting upstream regulators .
  • Surrogate Wnt Agonists (e.g., FZD–LRP5/6 heterodimerizers): Engineered molecules that mimic Wnt ligands by inducing Frizzled–LRP receptor dimerization, directly initiating downstream signaling without endogenous Wnt proteins .
  • DKK1 (Dickkopf-1): An endogenous inhibitor of Wnt signaling that binds LRP5/6, blocking ligand-receptor interaction. This contrasts with agonists like Wnt agonist 1, which enhance pathway activity .

Efficacy in Disease Models

Osteogenesis
  • Wnt Agonist 1: In dental stem cells, Wnt agonist 1 increased mineralization nodules (44.17 ± 4.62 vs. 21.32 ± 2.63 in controls) and upregulated osteogenic markers (RUNX2, COL1A) .
  • LiCl : Rescued dexamethasone-induced osteoporosis by restoring osteoblast gene expression (e.g., Osx, Ocn) and countering adipogenic shifts .
Compound Model Outcome Reference
Wnt Agonist 1 Human OBMSCs ↑ Mineralization, ALP activity, β-catenin/RUNX2 expression
LiCl Rat BMSCs Restored osteoblastogenesis; mitigated Dex-induced C/EBPα methylation
Adipogenesis and Metabolic Regulation
  • Wnt Agonist 1: Reversed IL-33 knockdown-induced adipogenesis in 3T3-L1 cells, demonstrating cross-talk with the PPAR-γ pathway .
  • PPAR-γ Agonists (e.g., Fmoc-Leu) : Paradoxically inhibit β-catenin signaling despite activating PPAR-γ, highlighting pathway complexity .
Fibrosis and Organ Injury
  • Wnt Agonist 1 : Reduced peritoneal fibrosis by attenuating TGF-β1-induced mesothelial-mesenchymal transition (MMT) .
  • Surrogate Agonists : Demonstrated efficacy in liver regeneration post-injury, though direct comparisons to Wnt agonist 1 are lacking .

Therapeutic Specificity and Limitations

  • Structural Specificity : Surrogate agonists (e.g., FZD–LRP5/6) offer receptor-specific activation, whereas Wnt agonist 1 and LiCl have broader upstream effects .
  • Endogenous vs. Synthetic: DKK1 (endogenous inhibitor) and Wnt agonist 1 represent bidirectional pathway modulation, with DKK1 showing promise in fibrosis attenuation .

Key Research Findings

  • Synergy with Other Pathways : Wnt agonist 1’s interplay with TGF-β and PPAR-γ suggests combinatorial therapeutic approaches .
  • Dose-Dependent Effects : High glucose-induced fibrosis was reversed by Wnt agonist 1 in a dose-dependent manner, emphasizing precision in application .

Biological Activity

Wnt/beta-catenin agonist 1 (Wnt Agonist 1) is a small molecule that activates the canonical Wnt signaling pathway, which plays a crucial role in various biological processes, including embryonic development, tissue homeostasis, and cellular regeneration. This article reviews the biological activity of Wnt Agonist 1, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Overview of Wnt/beta-catenin Signaling

The Wnt pathway is initiated when Wnt ligands bind to Frizzled receptors and co-receptors such as LRP5/6, leading to the stabilization and accumulation of beta-catenin in the cytoplasm. This accumulation allows beta-catenin to translocate into the nucleus, where it interacts with TCF/LEF transcription factors to activate target genes involved in cell proliferation and survival . The pathway's dysregulation is implicated in various diseases, including cancer.

Wnt Agonist 1 specifically enhances beta-catenin/TCF-dependent transcriptional activity without inhibiting GSK3β activity. This selective activation has been shown to promote cell survival and proliferation in various cellular contexts . The compound has been tested in multiple studies, demonstrating its potential to modulate apoptotic pathways and influence inflammatory responses.

Key Findings from Research Studies

  • Cell Survival and Proliferation : In models of hemorrhagic shock, treatment with Wnt Agonist 1 significantly reduced apoptosis markers such as cleaved caspase-3 and increased levels of anti-apoptotic proteins like Bcl-2 .
  • Regulation of Cyclin D1 : Wnt Agonist 1 treatment restored cyclin D1 levels in lung tissues following hemorrhagic shock, indicating its role in promoting cell cycle progression .
  • In Cancer Models : In neuroblastoma cell lines, Wnt Agonist 1 enhanced cell viability by activating beta-catenin signaling pathways. This effect was particularly evident when combined with retinoic acid, suggesting a synergistic interaction that may improve therapeutic outcomes for MYCN-amplified neuroblastoma .

Case Studies

Case Study 1: Hemorrhagic Shock Model
In a preclinical study involving hemorrhagic shock in animal models, administration of Wnt Agonist 1 preserved Wnt/beta-catenin signaling and reduced apoptosis. The study reported a 46% reduction in cleaved caspase-3 levels compared to vehicle-treated controls, alongside a significant increase in Bcl-2 expression .

Case Study 2: Neuroblastoma Treatment
A study examined the effects of Wnt Agonist 1 on neuroblastoma cells. The results indicated that treatment led to increased viability and enhanced transcriptional activity of beta-catenin target genes. The combination therapy with retinoic acid showed promising results for improving patient outcomes by targeting the aggressive nature of MYCN-amplified tumors .

Data Tables

Study Model Findings Effects
Hemorrhagic ShockReduced cleaved caspase-3 by 46%Increased Bcl-2 levels
Neuroblastoma CellsEnhanced cell viabilitySynergistic effect with retinoic acid

Implications for Therapeutic Applications

The activation of the Wnt/beta-catenin pathway by Wnt Agonist 1 presents potential therapeutic avenues for conditions characterized by impaired cell survival or excessive apoptosis. Its role in enhancing regenerative processes suggests applications in tissue repair following injury or ischemia. Furthermore, its effects on cancer cell viability indicate that it may serve as a valuable adjunct therapy in oncology.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the effects of Wnt/β-catenin agonist 1 in vitro and in vivo?

  • Answer :

  • In vitro : The SW480 colorectal carcinoma cell line is widely used to assess β-catenin stabilization and transcriptional activity due to its constitutive Wnt pathway dysregulation . Primary human peritoneal mesenchymal cells (HPMCs) are also employed to study fibrosis-related mechanisms under high glucose conditions .
  • In vivo : Xenopus embryogenesis models are suitable for whole-organism studies, as Wnt agonist 1 (10 μM) mimics Wnt ligand effects in head specification . Rodent fibrosis models (e.g., renal or peritoneal fibrosis) are relevant for investigating therapeutic potential .

Q. How can researchers determine the optimal concentration of Wnt/β-catenin agonist 1 for in vitro assays?

  • Answer :

  • The compound’s EC50 for TCF-dependent transcriptional activity is 700 nM, making 0.5–1 μM a standard starting range for cell-based assays . Dose-response curves should validate efficacy in specific cell lines, as pathway sensitivity varies (e.g., SW480 vs. ST2 osteoblast differentiation models) . Solubility in DMSO (55 mg/mL) must be considered to avoid solvent toxicity .

Q. What are the key molecular assays to confirm Wnt/β-catenin pathway activation after treatment?

  • Answer :

  • Western blotting : Detect nuclear β-catenin accumulation and downstream targets (e.g., fibronectin, α-SMA) .
  • qRT-PCR : Quantify transcriptional activation of Wnt targets (e.g., LEF1, MMP-7) .
  • Immunofluorescence : Localize β-catenin translocation to the nucleus .
  • Luciferase reporter assays : Measure TCF/LEF-driven transcriptional activity .

Advanced Research Questions

Q. How should researchers address contradictory findings on Wnt/β-catenin agonist 1’s role in fibrosis across different disease models?

  • Answer :

  • Contextual analysis : In peritoneal fibrosis, Wnt agonist 1 exacerbates mesenchymal transition via TGF-β1 synergy , whereas in osteoblast differentiation, it promotes bone formation . Differences may arise from tissue-specific Wnt co-receptors or crosstalk with other pathways (e.g., PI3K/AKT) .
  • Methodological rigor : Standardize fibrosis markers (e.g., COL-I, α-SMA) and control for confounding variables like glucose concentration in HPMC studies .

Q. What strategies are effective for investigating cross-talk between Wnt/β-catenin and TGF-β signaling pathways using this agonist?

  • Answer :

  • Co-treatment assays : Combine Wnt agonist 1 with TGF-β1 to assess synergistic/antagonistic effects on fibrotic markers (e.g., E-cadherin loss, collagen deposition) .
  • Inhibitor studies : Use DKK1 (a Wnt antagonist) to isolate Wnt-specific effects from TGF-β-driven signaling .
  • Chromatin immunoprecipitation (ChIP) : Test β-catenin/TCF/LEF binding to promoters of TGF-β-regulated genes (e.g., Snail, Twist) .

Q. What methodological challenges arise in long-term in vivo studies of Wnt/β-catenin agonist 1, and how can they be mitigated?

  • Answer :

  • Stability and bioavailability : The compound’s half-life in vivo is uncharacterized; use sustained-release formulations or osmotic pumps for consistent delivery .
  • Off-target effects : Monitor non-canonical Wnt pathways (e.g., Wnt/Ca²⁺) via calcium flux assays .
  • Tissue-specificity : Employ conditional β-catenin knockout models to validate target engagement .

Methodological Best Practices

  • Data validation : Triangulate findings using multiple assays (e.g., Western blot + qRT-PCR) to confirm pathway activation .
  • Negative controls : Include DKK1 or IWP-2 (Wnt inhibitor) to establish agonist specificity .
  • Dose optimization : Pre-test concentrations in pilot studies to avoid cytotoxicity, particularly in primary cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.